
6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
概要
説明
“6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” is a member of tetralins . It is a compound with the molecular formula C10H13NO .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One method involves the use of tert-butyl nitrite and copper dichloride in acetonitrile at 60°C . Another method involves the use of hydrogen bromide, copper (I) bromide, and sodium nitrite in water at 0 - 20°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a cyclohexane . The IUPAC Standard InChI is InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-2,4,6,10H,3,5,7,11H2 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 161.20 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.5, indicating its lipophilicity . Its water solubility is 1.42 mg/ml .
科学的研究の応用
Synthesis and Potential Cardiovascular Applications
6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives have been synthesized in various studies, primarily in the pursuit of new cardiovascular agents. One notable research involved the synthesis of several derivatives like trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol, which were tested for vasodilating activity in dogs and for β-blocking activity using isolated guinea pig atrial preparations (Miyake et al., 1983). This indicates the compound's potential use in developing new cardiovascular medications.
Chiral Auxiliaries in Asymmetric Reactions
The compound has been utilized as a chiral auxiliary in Reformatsky-type reactions. A study highlighted its synthesis via a chemoenzymatic approach and its successful application in asymmetric reactions, emphasizing its utility in stereoselective synthesis (Orsini et al., 2005).
Enzyme Immunoassay Applications
In the realm of immunopharmacology, derivatives of this compound have been used to produce antisera against tetrahydronaphthalenols. These antisera have shown high specificity for the tetralin structure and have been employed in enzyme immunoassays for β-adrenergic agents (Iwasa et al., 1978).
Dopamine Receptor Research
The compound has also been used in studies related to dopamine receptors. For instance, 2-Amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene, a derivative, was studied for its binding to receptors on rat brain synaptic membranes. This research aimed to understand the binding sites for dopamine and the action mechanism of its analogues (Roberts et al., 1977).
Stereochemical Studies
The stereochemistry of this compound derivatives has been a subject of investigation. Enantiomerically pure isomers have been synthesized and studied, contributing to our understanding of chiral compounds in organic synthesis and pharmacology (Orsini et al., 2001).
Safety and Hazards
The safety data sheet for “6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” indicates that it is a hazardous substance . It has hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
作用機序
Target of Action
It belongs to the class of organic compounds known as tetralins , which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. For instance, it is sensitive to moisture , and thus, its storage and handling require a dry environment . Furthermore, it is toxic if swallowed and harmful if inhaled or in contact with skin , indicating that safety measures should be taken when handling this compound.
生化学分析
Biochemical Properties
6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with phenylethanolamine N-methyltransferase can result in the modulation of catecholamine biosynthesis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with toxicity in certain animal models, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by enzymes involved in the biosynthesis of catecholamines, leading to the production of metabolites that influence cellular function . The effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, it may be transported into cells via specific amino acid transporters, leading to its accumulation in certain tissues . The distribution of this compound within the body can impact its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within the cell can determine its overall impact on cellular processes.
特性
IUPAC Name |
6-amino-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYHMZDRXKRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


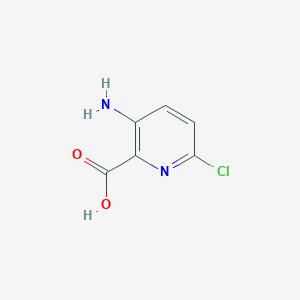

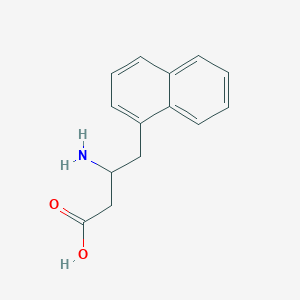
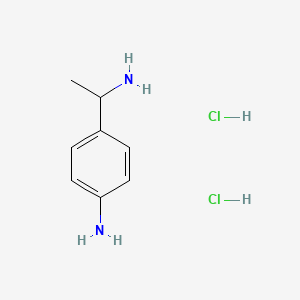
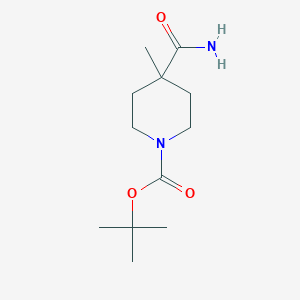
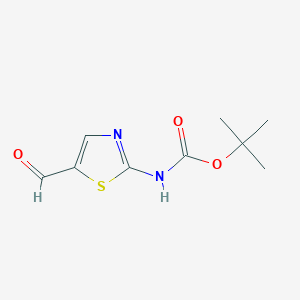
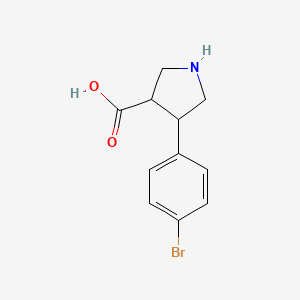

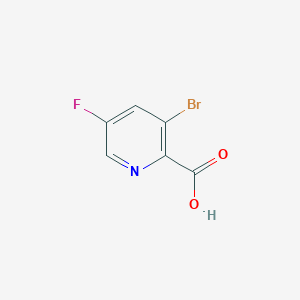
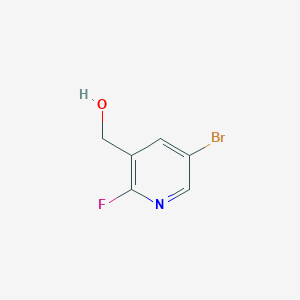
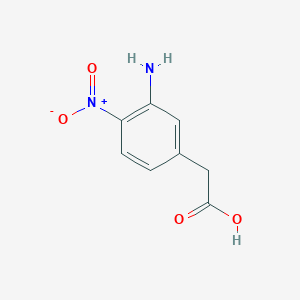
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)


